(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol
Description
This compound is a bicyclic ether featuring a 7-oxabicyclo[4.1.0]heptane core with a tert-butyl(dimethyl)silyl (TBS) oxymethyl group at the 1-position and a hydroxyl group at the 2-position. The stereochemistry (1R,2R,6S) confers unique spatial and electronic properties, making it valuable in organic synthesis as a chiral building block or protective group intermediate. The TBS group enhances stability against hydrolysis and oxidation, a critical feature in multi-step synthetic pathways .
Properties
IUPAC Name |
(1R,2R,6S)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)15-9-13-10(14)7-6-8-11(13)16-13/h10-11,14H,6-9H2,1-5H3/t10-,11+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXADXLDFNFTSRN-NTZNESFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC12C(CCCC1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@]12[C@@H](CCC[C@@H]1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C14H29NO6Si
- Molecular Weight : 367.53 g/mol
- CAS Number : 2649409-89-0
This compound features a bicyclic heptane derivative with a silyl ether functional group, which is significant for its stability and reactivity in biological systems.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as hepatitis B virus (HBV). The mechanism involves inhibition of viral polymerase activity, which is crucial for viral replication.
Case Study : A study demonstrated that derivatives of bicyclic compounds showed significant inhibition of HBV replication in vitro. The presence of the tert-butyl dimethyl silyl group was noted to enhance the compound's lipophilicity, improving its cellular uptake and efficacy against viral targets .
Anticancer Activity
Some studies have explored the anticancer potential of similar bicyclic structures. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Table 1: Summary of Anticancer Studies on Bicyclic Compounds
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory effects. Research suggests that bicyclic compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings : In a controlled study, administration of a related bicyclic compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential therapeutic role in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities that influence cell signaling pathways related to inflammation and apoptosis.
- Cell Membrane Interaction : The lipophilic nature due to the silyl group enhances interaction with cell membranes, facilitating better absorption and bioavailability.
Scientific Research Applications
Synthetic Pathways
The synthesis of (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol typically involves multi-step synthetic pathways that require precise control over reaction conditions to ensure high yields and selectivity for the desired stereoisomer. Common methods include:
- Formation of the bicyclic structure
- Introduction of the silyl ether group
- Hydroxymethylation
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to modulate biological activity through structural modifications allows researchers to explore its use in:
- Antiviral agents : Studies indicate that similar bicyclic compounds can exhibit antiviral properties by inhibiting viral replication.
- Anticancer drugs : Research has shown that modifications on bicyclic structures can lead to increased cytotoxicity against various cancer cell lines.
Structure-Activity Relationship Studies
Computational methods analyzing structure-activity relationships (SAR) can predict the biological activity of this compound. By modifying specific functional groups, researchers can tailor its pharmacological properties, enhancing efficacy and reducing side effects.
Chemical Biology
The interaction of this compound with biological systems is crucial for evaluating its therapeutic potential. Interaction studies often focus on:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor binding : Investigating how this compound binds to various receptors can provide insights into its potential as a drug candidate.
Comparative Analysis with Related Compounds
Several compounds share structural features with this compound. A comparative analysis based on their chemical properties and biological activities reveals important insights into their potential applications:
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| Compound A | Similar bicyclic structure | Antiviral | Drug development |
| Compound B | Hydroxymethyl group | Anticancer | Therapeutics |
| Compound C | Silyl ether functionality | Enzyme inhibitor | Chemical biology |
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl functionality, enabling selective deprotection under mild conditions:
| Reagent/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF), THF | Cleavage of TBDMS ether to free alcohol | 81–95% | |
| Acetic acid (AcOH)/H<sub>2</sub>O | Partial silyl deprotection | 73% |
Mechanistic Insight : Fluoride ions (F<sup>−</sup>) nucleophilically attack silicon, releasing the protected alcohol .
Hydroxyl Group Modifications
The secondary alcohol at C2 undergoes oxidation and protection reactions:
Oxidation to Ketone
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Dess-Martin periodinane (DMP), CH<sub>2</sub>Cl<sub>2</sub> | 7-Oxabicyclo[4.1.0]heptan-2-one derivative | 89% |
Protection as Benzyl Ether
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzyl bromide (BnBr), NaH, DMF | C2-O-benzyl-protected derivative | 93% |
Epoxidation and Ring-Opening Reactions
The bicyclo[4.1.0]heptane core facilitates strain-driven ring-opening:
Epoxidation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub> | Epoxide formation at strained C–C bond | 86% |
Acid-Catalyzed Epoxide Ring Opening
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH), H<sub>2</sub>O | Diol formation via trans-diaxial opening | 90% |
Hydroxymethylation Reactions
The hydroxymethyl group participates in regioselective additions:
| Reagent/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Mes<sub>2</sub>BCH<sub>2</sub>Li, THF | Hydroxymethyl addition to cyclohexane | 78% | |
| NaOH, H<sub>2</sub>O<sub>2</sub> | Oxidation to carboxylic acid derivative | 82% |
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclic Frameworks
(a) (1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol (CAS: 57456-95-8)
- Key Differences : Lacks the TBS-protected oxymethyl group, resulting in reduced steric bulk and higher polarity.
- Synthetic Utility : Used in natural product synthesis but requires additional protection steps for hydroxyl groups .
- Molecular Weight : 128.17 g/mol vs. ~300 g/mol (estimated for the target compound).
(b) tert-Butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences : Contains a nitrogen atom (2-aza) and a ketone (7-oxo) instead of a hydroxyl group.
- Functional Impact : The nitrogen introduces basicity, altering reactivity in nucleophilic substitutions. The ketone enables conjugation, affecting spectroscopic properties .
(c) (1S,5R,6S)-Ethyl 5-(Pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Compounds with Similar Protective Groups
(a) (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-Butyl(dimethyl)silyl]oxy...] (CAS: 1314402-85-1)
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (~50–60%) to simpler bicyclic ethers like ’s 6-methyl derivative. However, similarity drops below 40% for nitrogen-containing analogs (e.g., ’s 2-azabicyclo compound) due to divergent pharmacophoric features .
Table 1: Structural and Computational Comparison
*Based on Morgan fingerprints and Tanimoto coefficients .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing (1R,2R,6S)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol, particularly regarding stereochemical control?
- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective epoxidation. The tert-butyldimethylsilyl (TBS) group is introduced early to protect hydroxyl functionalities, as seen in similar bicyclic ether syntheses . Titanium tetraisopropoxide (Ti(OiPr)₄) and dichloromethane (DCM) are often used for low-temperature reactions to preserve stereochemistry . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm intermediate configurations.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Based on analogous bicyclic compounds, this compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Use fume hoods, nitrile gloves, and safety goggles. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation . Always consult safety data sheets (SDS) for spill management and first-aid protocols.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the TBS-protected methyl groups (δ ~0.1 ppm) and oxabicyclo ether protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ adducts) .
- Infrared (IR) Spectroscopy : Detects hydroxyl (if deprotected) and ether stretching vibrations (~3400 cm⁻¹ and 1100 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity of the 7-oxabicyclo[4.1.0]heptane core during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution for enantiomeric excess .
- Computational Modeling : Density functional theory (DFT) predicts transition states to guide catalyst selection .
- Reaction Monitoring : In-situ Fourier-transform infrared (FTIR) tracks epoxide formation and minimizes side reactions .
Q. How should contradictions between experimental and computational data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer :
- Benchmarking : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) . Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
- Dynamic NMR (DNMR) : Resolve fluxional behavior in bicyclic systems by variable-temperature NMR .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Protection-Deprotection : Optimize TBS group stability using mild acids (e.g., HF-pyridine) to avoid core degradation .
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for polar intermediates .
- Scale-Up Considerations : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) without compromising reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
